molecular formula C8H9ClO3S B1455588 5-Methoxy-2-methylbenzenesulfonyl chloride CAS No. 861374-10-9

5-Methoxy-2-methylbenzenesulfonyl chloride

Cat. No.: B1455588
CAS No.: 861374-10-9
M. Wt: 220.67 g/mol
InChI Key: DTGBTMFXIKYZFP-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzenesulfonyl chloride is a benzene derivative featuring a sulfonyl chloride group (-SO₂Cl) at position 1, a methyl group (-CH₃) at position 2, and a methoxy group (-OCH₃) at position 5. This compound belongs to the aryl sulfonyl chloride family, which is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Sulfonyl chlorides are reactive electrophiles, enabling facile nucleophilic substitutions to form sulfonamides, sulfonate esters, or other functionalized derivatives.

Properties

IUPAC Name

5-methoxy-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-6-3-4-7(12-2)5-8(6)13(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGBTMFXIKYZFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861374-10-9
Record name 5-methoxy-2-methylbenzene-1-sulfonyl chloride
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Biological Activity

5-Methoxy-2-methylbenzenesulfonyl chloride (CAS No. 861374-10-9) is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in drug development, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound features a methoxy group (-OCH₃) and a sulfonyl chloride group (-SO₂Cl) attached to a methyl-substituted benzene ring. The synthesis typically involves the reaction of 5-methoxy-2-methylbenzenesulfonic acid with thionyl chloride, leading to the formation of the sulfonyl chloride derivative.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development.
  • Inhibition of Enzymatic Activity : The compound may serve as an inhibitor for specific enzymes, particularly carbonic anhydrases, which play crucial roles in physiological processes such as pH regulation and ion transport. Inhibitors of these enzymes are valuable in treating conditions like glaucoma and certain types of cancer.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action is hypothesized to involve disruption of cellular processes through covalent modification of target proteins.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeReference
5-Methoxy-2-methylbenzenesulfonamideAntimicrobial
4-(Acetylamino)-5-methoxy-2-methylbenzenesulfonamideEnzyme Inhibition
Sulfonamide DerivativesCytotoxicity

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally similar to this compound. Results indicated that these compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Case Study: Enzyme Inhibition

In a separate investigation, the inhibitory effects of sulfonamide derivatives on carbonic anhydrase IX were assessed. Compounds showed varying degrees of inhibition, with some exhibiting IC50 values in the low micromolar range, indicating promising therapeutic potential for conditions such as cancer where this enzyme is overexpressed.

Scientific Research Applications

Organic Synthesis

Reagent in Sulfonamide Preparation
5-Methoxy-2-methylbenzenesulfonyl chloride is primarily used as a reagent in the synthesis of sulfonamides. The compound reacts with various amines to form sulfonamide derivatives, which are crucial in medicinal chemistry for developing pharmaceuticals. This reaction typically involves nucleophilic substitution where the amine displaces the chloride ion, resulting in the formation of a sulfonamide bond .

Synthesis of Other Compounds
The compound has also been employed in synthesizing other biologically active molecules. For instance, it can be utilized to prepare N-(triazoloazinyl)benzenesulfonamide compounds that exhibit herbicidal properties. These derivatives are effective against both grassy and broadleaf weeds and can be applied pre-emergence or post-emergence in agricultural settings .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)
this compound is analyzed using HPLC techniques. A study demonstrated its separation on a Newcrom R1 HPLC column under reverse-phase conditions with a mobile phase consisting of acetonitrile and water. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Herbicide Development

Herbicidal Properties
Research indicates that derivatives of this compound can serve as potent herbicides. These compounds have been shown to selectively control unwanted vegetation while being safe for valuable crops like wheat and rice. The favorable toxicological profile enhances their application in agriculture .

Pharmacokinetics

Pharmacokinetic Studies
The compound's role in pharmacokinetics involves understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics when used as a pharmaceutical agent. Its analysis through HPLC allows researchers to evaluate how the compound behaves in biological systems, which is critical for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-methoxy-2-methylbenzenesulfonyl chloride with structurally related sulfonyl chlorides:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Activities Reference
This compound Methoxy (5), Methyl (2), SO₂Cl (1) C₈H₉ClO₃S ~220.52 Pharmaceutical intermediate -
3-Chloro-2-methylbenzenesulfonyl chloride Chloro (3), Methyl (2), SO₂Cl (1) C₇H₆Cl₂O₂S ~233.09 Hydroxysteroid dehydrogenase inhibitor
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride Chloro (5), Methoxy (2), Methyl (4), SO₂Cl (1) C₈H₈Cl₂O₃S 255.12 Research chemical
5-(Ethylsulfonyl)-2-methoxyaniline Ethylsulfonyl (5), Methoxy (2), NH₂ (1) C₉H₁₃NO₃S 215.27 VEGFR2 inhibitor intermediate
5-Chloro-2-[(oxolan-3-yl)methoxy]benzenesulfonyl chloride Chloro (5), Oxolanylmethoxy (2), SO₂Cl (1) C₁₀H₁₀ClO₄S 269.70 Specialty chemical

Reactivity and Stability

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound is electron-donating, which may slightly stabilize the sulfonyl chloride group compared to electron-withdrawing substituents like chloro (e.g., in 3-chloro-2-methylbenzenesulfonyl chloride). This affects reactivity in nucleophilic substitutions .

Preparation Methods

Reaction Conditions and Reagents

Step Reagents/Conditions Temperature Range Solvent(s) Notes
Sulfonation Chlorosulfonic acid or sulfur trioxide 0°C to 10°C Often neat or in inert solvents like dichloromethane Low temperature controls exothermic reaction
Chlorination Thionyl chloride or phosphorus pentachloride Reflux conditions Solvent-free or in solvents like chloroform Excess chlorinating agent ensures complete conversion
  • Sulfonation is carried out at low temperatures (0–10°C) to moderate the highly exothermic nature of the reaction and to ensure regioselectivity.
  • Chlorination is typically performed under reflux to promote full conversion of sulfonic acid to sulfonyl chloride.

Industrial Scale Considerations

  • Continuous flow reactors are often employed to enhance heat transfer and mixing efficiency, which improves yield and purity.
  • Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to accelerate sulfonation.
  • Purification is commonly achieved by recrystallization or vacuum distillation to obtain the product with high purity.

Research Findings and Comparative Data

While direct literature on this compound is limited, analogous compounds with similar substituents provide insights into the preparation:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Preparation Notes
5-Isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride C11H15ClO3S Isopropyl (5), Methoxy (4), Methyl (2) 262.76 Sulfonation with chlorosulfonic acid, chlorination with SOCl2; continuous flow reactors improve yield
4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride C7H5Cl2FO2S Cl (4), F (5), Methyl (2) 243.14 Sulfonylation using chlorosulfonic acid at 0–10°C; Lewis acid catalysts used; batch or continuous processing

The preparation methods of these related sulfonyl chlorides involve similar sulfonation and chlorination steps, indicating that the preparation of this compound would follow analogous protocols.

Example Synthetic Procedure (Inferred from Analogous Compounds)

  • Sulfonation
    Slowly add 5-methoxy-2-methylbenzene to chlorosulfonic acid under stirring at 0–10°C, maintaining temperature control to manage exotherm. Stir for 4–8 hours until sulfonation is complete.

  • Workup
    Quench the reaction mixture by careful addition to ice-water, precipitating the sulfonic acid intermediate.

  • Chlorination
    Treat the isolated sulfonic acid with thionyl chloride under reflux for 3–5 hours to convert the sulfonic acid to sulfonyl chloride.

  • Purification
    Purify the crude product by recrystallization from an appropriate solvent (e.g., hexane or ethyl acetate) or by vacuum distillation to obtain pure this compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Temperature Key Points Yield/Purity Notes
Sulfonation Chlorosulfonic acid or sulfur trioxide 0–10°C Controlled addition, exothermic High regioselectivity expected
Chlorination Thionyl chloride or phosphorus pentachloride Reflux Complete conversion to sulfonyl chloride High conversion, purity depends on workup
Purification Recrystallization or distillation Ambient to vacuum conditions Removes impurities and unreacted materials Purity > 98% achievable

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Methoxy-2-methylbenzenesulfonyl chloride, and how can purity be maximized during synthesis?

  • Methodological Answer : Synthesis typically begins with sulfonyl chloride precursors under controlled anhydrous conditions. Key steps include:

  • Using chlorinating agents (e.g., SOCl₂) to convert sulfonic acids to sulfonyl chlorides at 60–80°C under nitrogen .
  • Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .
  • Purification via recrystallization from dichloromethane/hexane mixtures to achieve >95% purity. Ensure inert atmospheres to prevent hydrolysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to minimize inhalation risks. Install eyewash stations and safety showers nearby .
  • Spill Management : Neutralize spills with dry sand or inert absorbents. Avoid water to prevent exothermic reactions .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer :

  • Short-term storage : Keep in sealed, moisture-free containers at 2–8°C to prevent hydrolysis. Desiccants like silica gel are recommended .
  • Long-term stability : Store under nitrogen at -20°C in amber vials to avoid photodegradation. Monitor purity via HPLC every 6 months .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H and ¹³C NMR in CDCl₃ to confirm methoxy (δ 3.8–4.0 ppm) and sulfonyl chloride (δ 7.5–8.0 ppm) groups .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30) at 1.0 mL/min for purity assessment (retention time ~12 min) .

Advanced Research Questions

Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • The methoxy group acts as an electron-donating substituent, directing electrophilic attack to the para position. Sulfonyl chloride reacts via a two-step mechanism:

Nucleophilic attack on the sulfur atom, forming a tetrahedral intermediate.

Departure of the chloride ion, stabilized by resonance with the aromatic ring .

  • Kinetic studies using stopped-flow spectroscopy can quantify reaction rates with amines or alcohols .

Q. How can trace impurities (e.g., sulfonic acid byproducts) be quantified and removed post-synthesis?

  • Methodological Answer :

  • Impurity Profiling : Use ion-pair HPLC with a UV detector (254 nm) and 0.1% trifluoroacetic acid in the mobile phase to separate sulfonic acids .
  • Purification : Employ solid-phase extraction (SPE) with C18 cartridges, eluting impurities with methanol/water (10:90) before collecting the target compound .

Q. What cross-reactivity patterns are observed when this compound is used in multi-step syntheses with nucleophilic reagents?

  • Methodological Answer :

  • Competitive Reactivity : The sulfonyl chloride group may react preferentially over esters or ketones in the presence of amines. For example:
  • In peptide coupling, pre-activation with HOBt/DCC reduces side reactions .
  • Kinetic Control : Lower temperatures (0–5°C) favor selective sulfonylation over hydrolysis .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between experimental and computational predictions?

  • Methodological Answer :

  • Validation Steps :

Re-run NMR under standardized conditions (e.g., same solvent, temperature).

Compare experimental data with Density Functional Theory (DFT)-calculated shifts using B3LYP/6-31G* basis sets.

Check for solvent effects or paramagnetic impurities if discrepancies persist .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Methoxy-2-methylbenzenesulfonyl chloride
Reactant of Route 2
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